4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine
Overview
Description
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2O2. It is characterized by the presence of two pyridine rings connected through a 2,5-dimethoxy-1,4-phenylene linker. This compound is known for its applications in various fields, including material science and coordination chemistry .
Mechanism of Action
Target of Action
It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .
Mode of Action
It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.
Biochemical Pathways
Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .
Result of Action
It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.
Action Environment
It’s known that this compound is stable under normal room temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine typically involves the reaction of 4,4’-diphenyl ether dicarboxylic acid with 4,4’-(2,5-dimethoxy-1,4-phenylene)dipyridine in the presence of a metal catalyst such as manganese sulfate. The reaction is carried out in a mixed solvent of methanol and dimethylacetamide at elevated temperatures (110°C) for an extended period (72 hours) to achieve a high yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, cadmium, and cobalt.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., zinc nitrate, cadmium nitrate), solvents like N,N-dimethylformamide (DMF), and methanol. Reactions are typically conducted under reflux conditions or in sealed tubes at elevated temperatures .
Major Products
The major products formed from these reactions are metal-organic frameworks (MOFs) and coordination complexes, which have applications in catalysis, gas storage, and separation technologies .
Scientific Research Applications
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine has several scientific research applications:
Material Science: It is used in the synthesis of MOFs, which are materials with high surface areas and tunable porosity.
Coordination Chemistry: The compound serves as a ligand to form various metal complexes with unique structural and functional properties.
Optoelectronics: Research has explored its potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine: This compound is similar in structure but has methyl groups instead of methoxy groups.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected directly without any substituents.
Uniqueness
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials .
Properties
IUPAC Name |
4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLTVIGJZBWUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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